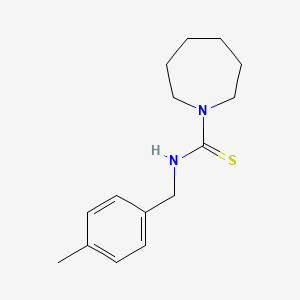

![molecular formula C15H23N3OS B4626286 N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)

N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical routes tailored to enhance specific molecular interactions and activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that introducing bulky moieties and modifying the nitrogen atom significantly affects their activity, highlighting the intricate chemistry involved in creating such compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular docking and structural analysis of various piperazinyl derivatives, aimed at treating Alzheimer’s disease, reveal the critical role of substituents in determining the compounds' binding affinity and therapeutic potential. The structural confirmation of these compounds through IR, 1H-NMR, and EI-MS spectral data provides a deep insight into their molecular framework (Hussain et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives, such as their antibacterial activities against various bacterial strains, is influenced by the structural modifications at the benzamide and piperazine units. These modifications can lead to compounds with significant antibacterial potency, demonstrating the versatile chemical properties of these molecules (Desai & Chikhalia, 2005).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of piperazine derivatives, play a crucial role in their pharmacological profile and application. Studies on the crystalline forms of piperazine-2,5-diones, for instance, have shown different hydrogen-bonding networks, which are pivotal for their solubility and bioavailability (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their enantioselective catalytic activity in hydrosilylation reactions, underscore their utility in synthetic chemistry. These properties are influenced by the molecular structure, particularly the presence of specific functional groups that enhance their catalytic efficiency and selectivity (Wang et al., 2006).

Aplicaciones Científicas De Investigación

Pharmacological Characterization and Behavioral Effects

N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide, recognized for its affinity and selectivity for dopamine D2-like receptors, has been extensively utilized in research to understand central dopamine receptor function and the role of D2-like receptors in behavior. It has been compared with typical and atypical antipsychotics, providing insights into dopamine receptor binding and its consequences on behavior. This compound is instrumental in various imaging strategies and behavioral models predictive of antipsychotic activity and learning and memory, serving as a significant research tool for understanding dopamine receptor function and behavior Martelle & Nader, 2008.

Nanofiltration Membrane Enhancement

In the context of environmental applications, this compound is part of a class of piperazine-based nanofiltration membranes that have shown dramatic improvements in membrane separation performance. These advancements are crucial for water softening, purification, wastewater treatment, and water reuse, highlighting the compound's role in developing high-performance nanofiltration membranes for environmental applications Shao et al., 2022.

DNA Interaction and Drug Design

The compound is also noted for its interaction with the DNA minor groove, particularly in the context of Hoechst 33258 and its analogues, which bind strongly to AT-rich sequences. This interaction has paved the way for its use in chromosome and nuclear staining, analysis of nuclear DNA content, and as a model system for investigating DNA sequence recognition and binding. It has led to its application in rational drug design, especially in developing radioprotectors and topoisomerase inhibitors Issar & Kakkar, 2013.

Antimycobacterial Activity

Recent studies have highlighted the potential of piperazine derivatives, including N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide, in antimycobacterial therapy. These compounds have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, suggesting a critical role in developing new therapeutic agents for tuberculosis treatment Girase et al., 2020.

Propiedades

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)ethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-17-9-11-18(12-10-17)8-7-16-15(19)13-5-3-4-6-14(13)20-2/h3-6H,7-12H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFULEUEJBUGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylpiperazin-1-yl)ethyl]-2-(methylsulfanyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

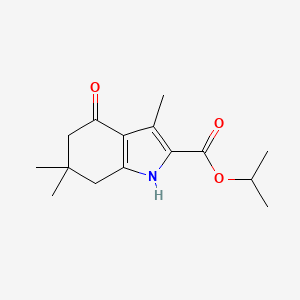

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)

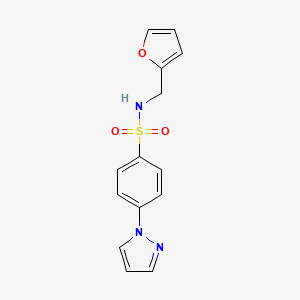

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

![5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)

![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)

![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)